molecular formula C10H11NOS B13964220 2-Phenyl-1,3-thiazinan-4-one CAS No. 72286-34-1

2-Phenyl-1,3-thiazinan-4-one

Cat. No.: B13964220
CAS No.: 72286-34-1
M. Wt: 193.27 g/mol
InChI Key: VZWNUWCMQQDYER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth and block the completion of cytokinesis in kinetoplastid parasites, which are responsible for diseases such as African sleeping sickness . The compound’s ability to interfere with essential biological processes in these organisms underlies its potential as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one include other thiazine derivatives, such as:

Uniqueness

Tetrahydro-2-phenyl-4H-1,3-thiazin-4-one stands out due to its specific structural features and the resulting biological activities. Its ability to form stable derivatives and undergo various chemical reactions makes it a versatile compound for research and industrial applications .

Properties

CAS No.

72286-34-1

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-phenyl-1,3-thiazinan-4-one

InChI

InChI=1S/C10H11NOS/c12-9-6-7-13-10(11-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)

InChI Key

VZWNUWCMQQDYER-UHFFFAOYSA-N

Canonical SMILES

C1CSC(NC1=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.